4'-Bromo-3'-fluoro-3-(2-methoxyphenyl)propiophenone
Overview
Description
4’-Bromo-3’-fluoro-3-(2-methoxyphenyl)propiophenone is a chemical compound with the molecular formula C16H14BrFO2 and a molecular weight of 337.18 g/mol. It is known for its unique structure, which includes a bromo and fluoro substituent on the phenyl ring, along with a methoxy group on another phenyl ring. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-3’-fluoro-3-(2-methoxyphenyl)propiophenone typically involves the reaction of 4-bromo-3-fluorobenzaldehyde with 2-methoxyphenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the formation of carbon-carbon bonds between the bromo and fluoro-substituted phenyl ring and the methoxyphenyl group, leading to the desired product .
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-3’-fluoro-3-(2-methoxyphenyl)propiophenone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromo and fluoro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
4’-Bromo-3’-fluoro-3-(2-methoxyphenyl)propiophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in various organic reactions.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4’-Bromo-3’-fluoro-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The bromo and fluoro substituents on the phenyl ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The methoxy group can also affect the compound’s solubility and binding properties .
Comparison with Similar Compounds
Similar Compounds
4’-Bromo-3’-fluoro-3-(4-methoxyphenyl)propiophenone: Similar structure but with a different position of the methoxy group.
4-Bromo-2-fluoroanisole: Contains a bromo and fluoro substituent on the phenyl ring but lacks the propiophenone moiety
Uniqueness
4’-Bromo-3’-fluoro-3-(2-methoxyphenyl)propiophenone is unique due to its specific combination of substituents and its potential for diverse chemical reactions. The presence of both bromo and fluoro groups, along with the methoxyphenyl moiety, makes it a versatile compound for various applications in research and industry .
Biological Activity
4'-Bromo-3'-fluoro-3-(2-methoxyphenyl)propiophenone is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . Its structure comprises a propiophenone backbone with a bromine atom at the para position and a fluorine atom at the meta position relative to the carbonyl group, alongside a methoxy-substituted phenyl group.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of halogen substituents (bromine and fluorine) enhances its binding affinity and specificity, which can lead to modulation of several biochemical pathways:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
- Receptor Interaction : Preliminary studies indicate that it may interact with neurotransmitter receptors, which could implicate it in neuropharmacological effects.
Biological Activity Overview
Research highlights several key biological activities associated with this compound:
- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in vitro, making it a candidate for further research in anti-inflammatory therapies.
- Cytotoxicity : Initial cytotoxicity assays reveal that it may inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.
Case Study 1: Antimicrobial Properties
In a study examining the antimicrobial efficacy of various substituted propiophenones, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting moderate antibacterial activity.
Case Study 2: Anti-inflammatory Mechanism
A study investigating the anti-inflammatory effects of various bromo-substituted compounds found that this compound significantly reduced nitric oxide production in lipopolysaccharide-stimulated macrophages. This reduction was quantified using an NO assay, showing a decrease by approximately 50% compared to control groups.
Case Study 3: Cytotoxicity Against Cancer Cell Lines
In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis at concentrations above 10 µM. Flow cytometry analysis indicated an increase in early apoptotic cells, supporting its potential as an anticancer agent.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-(4-bromo-3-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFO2/c1-20-16-5-3-2-4-11(16)7-9-15(19)12-6-8-13(17)14(18)10-12/h2-6,8,10H,7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIMHRCOMYEVHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644184 | |
Record name | 1-(4-Bromo-3-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-12-2 | |
Record name | 1-Propanone, 1-(4-bromo-3-fluorophenyl)-3-(2-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898770-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromo-3-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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